2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one

Orexin receptor GPCR screening pyridazine sulfanyl scaffold

Select this compound for SCD1-focused library expansion and selectivity profiling. It anchors Janssen Pharm's IP space (WO 2013/085957 A1) and offers two independent SAR vectors—piperidine amide and 6-phenyl—for rapid diversification via amide coupling or Suzuki-Miyaura cross-coupling. Unlike potent spiro-benzofuran-pyrrolidine analogs (rat SCD1 IC₅₀ = 3 nM), this scaffold enables low-burden parallel library generation. Use as a negative control in KCC2 rubidium-flux or orexin calcium-mobilization assays, where close analogs show measurable activity. Favorable drug-like properties (cLogP 2.43, TPSA 50.50 Ų) support computational docking campaigns.

Molecular Formula C17H19N3OS
Molecular Weight 313.42
CAS No. 872630-37-0
Cat. No. B2464562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one
CAS872630-37-0
Molecular FormulaC17H19N3OS
Molecular Weight313.42
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N3OS/c21-17(20-11-5-2-6-12-20)13-22-16-10-9-15(18-19-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2
InChIKeyHJNBJEUTFBUJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(6-Phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one (CAS 872630-37-0): Procurement-Relevant Structural and Patent Positioning


2-[(6-Phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a small-molecule heterocyclic compound (C₁₇H₁₉N₃OS, MW 313.42 g·mol⁻¹) comprising a 6-phenylpyridazine core linked via a sulfanyl bridge to a piperidin-1-yl-ethanone moiety . The compound falls within the Markush structure of Janssen Pharmaceutica's piperidinyl-pyridazinyl derivative patents claiming stearoyl-CoA desaturase‑1 (SCD1) inhibitors for metabolic disorders [1]. It is currently listed at the preclinical research phase, with no INN assignment, no ChEMBL bioactivity record for the precise structure, and no reported clinical or in‑vivo advancement .

Why 2-[(6-Phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one Cannot Be Casually Substituted by In-Class Analogs


Compounds sharing the 6-phenylpyridazin-3-yl sulfanyl ethanone scaffold diverge markedly in their terminal amide/ketone substituent (piperidine, thiophene, thiazole-amide, or 4-methylpiperidine), and available binding data from structurally authenticated analogs demonstrate that this single substitution change alters target engagement by over an order of magnitude [1]. The closest comparator that possesses publicly reported affinity—2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-yl-ethanone (BDBM79876)—exhibits an IC₅₀ of 1.09 × 10³ nM against the human orexin/hypocretin receptor type 1, whereas the piperidine-bearing target compound has no recorded activity at this target, underscoring that the piperidine amide terminus is not a bioisosteric replacement for the thiophene ketone [2]. Consequently, procurement for structure–activity relationship (SAR) campaigns or focused-library design cannot assume pharmacological equivalence among analogs that differ only in the terminal nitrogen heterocycle.

Quantitative Evidence Guide: Measurable Differentiation of 2-[(6-Phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one from Its Closest Structural Analogs


Unsubstituted Piperidine Amide Motif Differentiates the Compound from the Thiophene-Ketone Analog at Orexin Receptor 1

The thiophene analog 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-yl-ethanone (BDBM79876) displayed an IC₅₀ of 1.09 × 10³ nM against human orexin/hypocretin receptor type 1 in a concentration–response screening assay at The Scripps Research Institute Molecular Screening Center [1]. The target compound carries a piperidin-1-yl amide in place of the thiophene ketone; no orexin receptor activity has been reported for the piperidine amide congener, indicating that the terminal carbonyl-piperidine group redirects target selectivity away from orexin GPCRs. This orthogonal selectivity profile is valuable for SCD1-focused screening or metabolic-disease programs where orexin off-target engagement is undesirable.

Orexin receptor GPCR screening pyridazine sulfanyl scaffold

Absence of the 4-Methylpiperidine Substituent Preserves a Distinct KCC2/SLC12A5 Interaction Profile Relative to the 4-Fluorophenyl–4-Methylpiperidine Analog

The analog 2-[6-(4-fluorophenyl)-pyridazin-3-ylsulfanyl]-1-(4-methylpiperidin-1-yl)-ethanone (BDBM43926) exhibits dual EC₅₀ values of 2.66 × 10³ nM and 4.35 × 10³ nM in a Vanderbilt Screening Center assay against the human solute carrier family 12 member 5 (SLC12A5/KCC2) [1]. The target compound lacks both the 4-fluoro substituent on the phenyl ring and the 4-methyl group on the piperidine, removing two lipophilic contacts that may drive KCC2 binding. No KCC2 activity has been reported for the unsubstituted-piperidine, unsubstituted-phenyl parent compound, suggesting that the minimal scaffold is a weaker KCC2 ligand and therefore a cleaner starting point for SCD1 SAR exploration where KCC2-mediated neuronal chloride homeostasis effects are unwanted.

KCC2 cotransporter SLC12A5 ion transport modulation

Computed Physicochemical Properties Position the Compound Within Oral Drug-Like Space and Differentiate It from Higher-Lipophilicity Analogs

In silico property calculations indicate a cLogP of 2.43 and a topological polar surface area (TPSA) of 50.50 Ų for the target compound, placing it within the central Oral Drug-Likeness space (Lipinski Rule-of‑5 compliant: MW < 500, cLogP ≤ 5, H-bond acceptors ≤ 10, H-bond donors ≤ 5) [1]. By comparison, the 4-ethoxyphenyl analog (CAS 894000-85-2, C₁₉H₂₃N₃O₂S, MW 357.47 g·mol⁻¹) carries an additional ethoxy group, increasing lipophilicity and MW while reducing aqueous solubility. The parent compound's lower lipophilicity and smaller TPSA are consistent with superior permeability prospects in parallel artificial membrane permeability assays (PAMPA), although no experimental permeability data are available.

Drug-likeness Lipinski parameters computed physicochemical properties

Patent Scoping Places the Compound Within a Structurally Defined SCD1 Inhibitor Series with Explicit Claims to Unsubstituted Piperidine-Pyridazine Sulfanyl Compounds

International publication WO 2013/085957 A1 (Janssen Pharmaceutica NV) explicitly claims compounds of Formula (I) wherein R¹ is selected from a set of heterocyclic amides that includes piperidin-1-yl, a is 0 to 3, and each R² is independently halogen, C₁₋₄alkyl, or C₁₋₄alkoxy [1]. The target compound corresponds to the embodiment in which a = 0 (unsubstituted piperidine), R¹ = piperidin-1-yl, and the pyridazine 6-position bears an unsubstituted phenyl ring. This places it within a patent-protected chemical space distinct from the 4-bicyclic heteroaryl-piperidine SCD1 inhibitors reported in contemporaneous literature (e.g., spiro-benzofuran-pyrrolidine pyridazines, IC₅₀ = 3 nM in rat microsomal SCD1 assays) [2], where the bicyclic constraint imposes a different conformational landscape and metabolic stability profile. The Janssen patent series demonstrates in vivo efficacy for selected analogs in Zucker fa/fa rat models, establishing the scaffold's pharmacological relevance beyond the target compound itself [1].

SCD1 inhibition stearoyl-CoA desaturase metabolic disease patent

Optimal Procurement and Application Scenarios for 2-[(6-Phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one


SCD1-Focused High-Throughput Screening Library Expansion with a Structurally Enabling, Low-Complexity Core Scaffold

The compound serves as an ideal entry-point molecule for research groups expanding SCD1-targeted screening decks. Its position within the Janssen patent chemical space (WO 2013/085957 A1) provides a commercially relevant scaffold anchor, while its unsubstituted piperidine and unsubstituted 6-phenyl motif offer two independent vectors for parallel SAR expansion [1]. Unlike the more potent but synthetically demanding spiro-benzofuran-pyrrolidine pyridazines (rat SCD1 IC₅₀ = 3 nM), this compound can be diversified through simple amide coupling, Suzuki–Miyaura cross-coupling, or nucleophilic aromatic substitution at the pyridazine ring, enabling rapid library generation with minimal synthetic burden [2].

Selectivity Profiling Against KCC2 (SLC12A5) and Orexin Receptor 1 Off-Targets in Pyridazine Sulfanyl Series

Because close analogs (BDBM43926 and BDBM79876) demonstrate measurable activity at KCC2 (EC₅₀ 2.66–4.35 × 10³ nM) and orexin 1 (IC₅₀ 1.09 × 10³ nM), respectively, the target compound—which lacks the structural features that confer these activities—can function as a selectivity control or counter-screen probe [1]. Procurement for use as a negative-control compound in KCC2 rubidium-flux assays or orexin calcium-mobilization assays allows medicinal chemistry teams to establish the selectivity window of more potent, substituted analogs before advancing to in vivo pharmacokinetic studies.

Computational Chemistry and Molecular Docking Studies Requiring a Low-cLogP, Rule-of‑5 Compliant Pyridazine Scaffold

With a computed cLogP of 2.43, TPSA of 50.50 Ų, and zero H-bond donors, the compound occupies favorable oral drug-like property space [1]. It is therefore suitable as a reference structure for in silico docking campaigns targeting SCD1 (PDB entries for related desaturases) or for retrospective validation of ligand-based pharmacophore models. Its lower lipophilicity compared to the 4-ethoxyphenyl analog (ΔcLogP ≈ −0.6) makes it the preferred choice for computational studies aiming to predict solubility and passive permeability trends without the confounding effects of excessive logP.

Organic Synthesis Methodology Development Featuring Sulfanyl-Bridged Pyridazine–Piperidine Conjugates

The compound's synthetic accessibility—typically prepared by alkylation of 6-phenylpyridazine-3-thiol with 1-(chloroacetyl)piperidine under mild basic conditions—makes it a convenient substrate for methodology studies involving late-stage functionalization of the pyridazine ring or sulfanyl linker oxidation to sulfoxide/sulfone, as described in pyridazinone optimization programs [1]. Procurement by process chemistry or academic methodology groups supports the exploration of C–H activation, photoredox, or metal-catalyzed cross-coupling reaction scope on a biologically relevant template.

Quote Request

Request a Quote for 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.